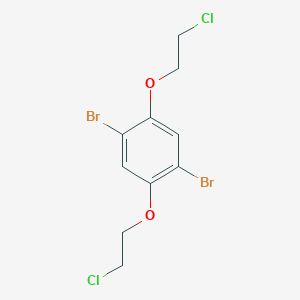

1,4-Dibromo-2,5-bis(2-chloroéthoxy)benzène

Vue d'ensemble

Description

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is an organic compound with the molecular formula C10H10Br2Cl2O2. It is a derivative of benzene, where the benzene ring is substituted by bromine and chloroethoxy groups.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- Serotonin Receptor Agonists : 1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene is utilized in the synthesis of potent agonists for the 5-HT2 receptor, which is implicated in various neurological disorders. Research indicates that derivatives of this compound can exhibit significant activity at these receptors, making them candidates for developing treatments for conditions such as depression and anxiety .

- Material Science

- Chemical Synthesis

Case Studies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the reaction of 1,4-dibromo-2,5-dihydroxybenzene with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chloroethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mécanisme D'action

The mechanism of action of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and chloroethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has similar bromine substitutions but differs in the alkyl groups attached to the benzene ring.

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: This derivative has phenylalkoxy groups instead of chloroethoxy groups.

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: This compound features trifluoromethyl groups, providing different chemical properties and reactivity.

Uniqueness

1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is unique due to the presence of both bromine and chloroethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical reactions and applications .

Activité Biologique

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene (CAS Number: 178557-12-5) is an organic compound primarily utilized in medicinal chemistry for synthesizing serotonin receptor agonists, particularly targeting the 5-HT2 receptor. This receptor is crucial in various physiological processes, including mood regulation and cognitive functions. The compound's unique structure, featuring two chloroethoxy groups and two bromine atoms attached to a benzene ring, enhances its reactivity and potential biological activity.

- Molecular Formula : C10H10Br2Cl2O2

- Molecular Weight : 392.90 g/mol

- Appearance : Off-white solid

Synthesis

The synthesis of 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene typically involves a nucleophilic substitution reaction between 2,5-dibromobenzene-1,4-diol and 2-bromoethyl chloride in the presence of a base like potassium carbonate and a solvent such as N,N-dimethylformamide. The reaction is generally conducted at elevated temperatures (100-105 °C) for several hours to ensure complete conversion to the desired product.

Serotonin Receptor Agonism

Research indicates that 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene serves as a valuable precursor for synthesizing selective 5-HT2 receptor agonists. These agonists mimic the natural neurotransmitter serotonin and activate the receptor, triggering downstream signaling pathways that can be therapeutically beneficial for treating psychiatric disorders associated with serotonin dysregulation .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Dibromo-2,5-dimethylbenzene | C10H10Br2 | Lacks chloroethoxy groups; simpler structure |

| 1-Bromo-4-(chloromethyl)benzene | C8H8BrCl | Contains only one bromine; different reactivity |

| 1-Chloro-4-(bromomethyl)benzene | C8H8BrCl | Similar halogenation but lacks ethoxy groups |

| 1,4-Bis(alkoxy)benzene derivatives | Varies | Varied alkyl chains; differing hydrophobicity |

The unique aspect of this compound lies in its dual halogenation and specific ether functionalities that enhance its reactivity compared to simpler halogenated compounds.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of derivatives synthesized from 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene. For instance:

- A study published by the American Chemical Society outlined a synthetic route for producing potent 5-HT2 receptor agonists using this compound as a starting material. The results indicated that modifications to the compound's structure significantly affect its binding affinity and biological activity at serotonin receptors.

Toxicological Assessments

While specific toxicity data on 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene is limited, related compounds have been evaluated for their environmental impact. Toxicity assessments often focus on sediment samples and their effects on aquatic organisms. These studies typically measure endpoints such as survival rates and growth metrics of various species exposed to contaminated sediments .

The exact mechanism of action for 1,4-bis(2-chloroethoxy)-2,5-dibromobenzene remains poorly defined in current literature. However, it is hypothesized that its derivatives interact with serotonin receptors through conformational changes induced by ligand binding. This interaction may lead to activation of intracellular signaling cascades that influence neuronal activity and other physiological responses .

Propriétés

IUPAC Name |

1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJLUNFUSYBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409963 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178557-12-5 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.